molecular formula C20H31N3O2S2 B612130 PHT-427 CAS No. 1191951-57-1

PHT-427

Cat. No.: B612130
CAS No.: 1191951-57-1
M. Wt: 409.6 g/mol
InChI Key: BYWWNRBKPCPJMG-UHFFFAOYSA-N
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Description

PHT-427 is an inhibitor of the serine/threonine kinases Akt and phosphoinositide-dependent protein kinase-1 (PDPK1) with Ki values of 2.7 and 5.2 μM, respectively, that selectively binds to the pleckstrin homology binding domain of both kinases. This compound (10 µM) inhibits PDPK1 and Akt autophosphorylation in BxPC-3 prostate cancer cells. In vivo, this compound (125-250 mg/kg) reduces tumor growth in BxPC-3, Panc-1, MiaPaCa-2, PC3, SK-OV-3, A549, and MCF-7 xenograft mouse models, with up to 80% reduction in growth for those containing PIK3CA mutations. This compound (200 mg/kg) also enhances the antitumor effect of paclitaxel in an MCF-7 breast cancer xenograft mouse model.
This compound is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. This compound reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of this compound to mice bearing BxPC-3 human pancreatic tumor xenografts, this compound inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.

Mechanism of Action

Target of Action

PHT-427, also known as 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a compound designed to bind to the pleckstrin homology (PH) binding domain of signaling molecules important in cancer . It primarily targets Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .

Mode of Action

This compound binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .

Biochemical Pathways

The Phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells . By inhibiting Akt and PDPK1, this compound disrupts this pathway, leading to antitumor activity .

Pharmacokinetics

The pharmacokinetics of this compound show a relatively short plasma half-life of 1.4 hours . This corresponds to the time course of the inhibition of signaling pathways in tumor xenografts . When given orally, this compound inhibits the growth of human tumor xenografts in immunodeficient mice .

Result of Action

The presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . It effectively suppresses AKT/PDK1 expression . Additionally, nanoparticles loaded with this compound produce high oxidative stress levels that induce apoptosis .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, in a study evaluating the antitumor potential of this compound against cutaneous metastatic disease in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice, topical this compound produced significant inhibition of tumor growth without adverse effects on normal skin .

Biochemical Analysis

Biochemical Properties

PHT-427 is a dual inhibitor of Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . This compound inhibits Akt and PDPK1 signaling and their downstream targets .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It inhibits Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . In hypopharynx carcinoma squamous cells (FaDu), the presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway .

Molecular Mechanism

This compound binds to the PH domains of both Akt and PDPK1, inhibiting the activity of both proteins in cells and tumor xenografts . It inhibits Akt and PDPK1 signaling and their downstream targets . The mechanism of action of this compound involves binding to the PH domains of Akt and PDPK1, inhibiting their activity .

Temporal Effects in Laboratory Settings

When given orally, this compound inhibited the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors . It showed greater activity than analogues with C4, C6, or C8 alkyl chains . When given for more than 5 days, this compound caused no weight loss or change in blood chemistry .

Dosage Effects in Animal Models

The antitumor potential of this compound was evaluated in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice . Topical this compound produced 89% inhibition of tumor growth with no change in body weight or skin toxicity .

Metabolic Pathways

This compound is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .

Properties

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658014
Record name 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191951-57-1
Record name 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHT-427
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHT-427
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-1,3,4-thiadiazole (439 mg, 4.3 mmol) was suspended in pyridine (1.5 mL). p-Dodecylbenzenesulfonyl chloride (1.0 mg, 2.9 mmol) was added slowly at 0° C. The reaction mixture was then heated to 95° C. and was stirred at this temperature for 1 h. The reaction mixture was then added to aqueous 10% HCl (15 mL) and the resulting mixture extracted with ethyl acetate (3×30 mL). The organic extracts were washed with water (3×50 mL), brine (3×50 mL), dried over anhydrous Na2SO4, filtered, and volatiles evaporated to yield a solid mass. Chromatography on silica gel (70-230 mesh) eluted with 2% MeOH in CH2Cl2 gave the product (600 mg, 1.5 mmlo, 51%). Recrystallization from hexanes:ethyl acetate (3:7) gave an analytical sample, mp 126-127° C.; 1H NMR (500 MHz, CDCl3) δ 0.87 (3, t, J=6.5 Hz), 1.20-1.36 (18, m), 1.54-1.63 (2, m), 2.62 (2, t, J=7.5 Hz), 7.25 (2, d, J=8.0 Hz), 7.83 (2, d, J=8.0 Hz), 8.28 (1, s), 12.81 (1, br s); 13C NMR (125 MHz, CDCl3) δ 14.0, 22.6, 29.2, 29.3, 29.4, 29.5, 29.6, 31.0, 31.8, 35.8, 126.4, 128.9, 138.0, 142.8, 148.5, 167.5; MS (LCQ, ESI+) Calcd for C20H32N3O2S2 410.1936. found 410.10 (M+H)+. HRMS (ESI+, m/z) Calcd C20H32N3O2S2 410.1936. found 410.1932 (M+H)+.
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
1 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
C20H32N3O2S2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C20H32N3O2S2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

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